3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid
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Overview
Description
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic acid is a synthetic organic compound with a unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with chromen-3-yl derivatives. Key reagents include 4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy] groups.
Reaction Conditions: : Standard organic synthesis techniques like Friedel-Crafts alkylation, esterification, and substitution reactions are employed. Solvents such as dichloromethane or tetrahydrofuran are typically used. The synthesis requires precise temperature control, often under reflux conditions.
Industrial Production Methods: : Industrial production involves scaling up these laboratory methods with optimized reaction conditions to ensure high yield and purity. Flow chemistry and catalytic processes might be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: : Reduction reactions might convert the keto group into a hydroxyl group, altering its biological activity.
Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functional derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, organolithium compounds, or Grignard reagents.
Major Products: : Oxidation typically yields quinone derivatives, reduction leads to hydroxylated compounds, and substitution can result in various functionalized chromenyl derivatives.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology
Investigated for its potential as an enzyme inhibitor due to its unique chemical structure.
Studied for its interactions with biomolecules like proteins and nucleic acids.
Medicine
Explored for its anti-inflammatory and anti-cancer properties.
Industry
Used in the development of novel materials, such as polymers and coatings.
Investigated for its role in catalysis and material science.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. Its trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The chromenyl core can engage in π-π interactions, further stabilizing binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]butanoic acid: : Differing by an additional carbon in the side chain, affecting its biological activity.
3-[4,8-dimethyl-2-oxo-7-[phenylmethoxy]chromen-3-yl]propanoic acid: : Lacks the trifluoromethyl group, which may reduce lipophilicity and membrane permeability.
Uniqueness: : The trifluoromethyl group significantly enhances the compound’s chemical and biological properties, making it a unique candidate for various applications compared to its analogs.
By exploring the distinctive attributes and applications of 3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic acid, researchers can harness its potential for scientific and industrial advancements.
Properties
IUPAC Name |
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O5/c1-12-16-6-8-18(29-11-14-4-3-5-15(10-14)22(23,24)25)13(2)20(16)30-21(28)17(12)7-9-19(26)27/h3-6,8,10H,7,9,11H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUNPBOMTTZWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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